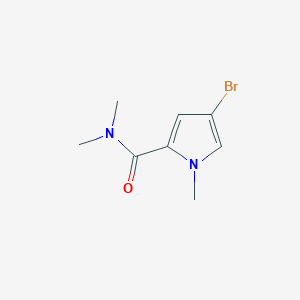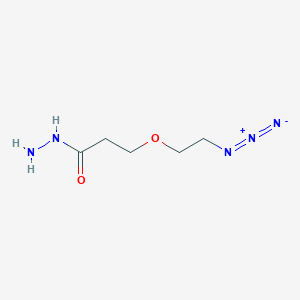
Azido-PEG1-Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG1-Hydrazide is a bifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage, while the hydrazide group can react with aldehydes to form semi-permanent hydrazone bonds . This compound is widely used in various fields due to its unique chemical properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG1-Hydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Hydrazone Formation: The hydrazide group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Hydrazone Formation: Aldehydes are used as reactants, and the reaction typically occurs under mild conditions with neutral pH.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Bonds: Formed from the reaction of the hydrazide group with aldehydes.
Aplicaciones Científicas De Investigación
Azido-PEG1-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in Click Chemistry to attach various molecules.
Biology: Employed in bio-conjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:
Azide Group: Reacts with alkynes to form triazole linkages through Click Chemistry.
Hydrazide Group: Reacts with aldehydes to form hydrazone bonds. These reactions enable the compound to act as a versatile linker, facilitating the attachment of various molecules and enhancing their properties.
Comparación Con Compuestos Similares
Similar Compounds
- Azido-PEG3-Hydrazide
- Azido-PEG4-Hydrazide
- Azido-PEG6-Hydrazide
- Azido-PEG8-Hydrazide
- Azido-PEG12-Hydrazide
- Azido-PEG16-Hydrazide
- Azido-PEG24-Hydrazide
Uniqueness
Azido-PEG1-Hydrazide is unique due to its shorter PEG chain, which provides distinct solubility and reactivity properties compared to its longer-chain counterparts . This makes it particularly useful in applications where a shorter linker is desired.
Propiedades
Fórmula molecular |
C5H11N5O2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-(2-azidoethoxy)propanehydrazide |
InChI |
InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11) |
Clave InChI |
MYWDBHALVNWUJN-UHFFFAOYSA-N |
SMILES canónico |
C(COCCN=[N+]=[N-])C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)


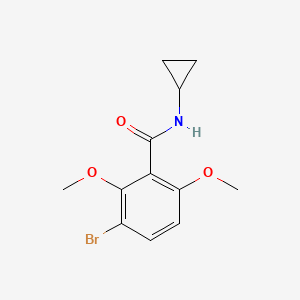
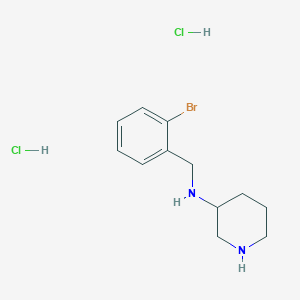

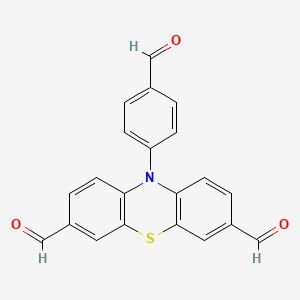

![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
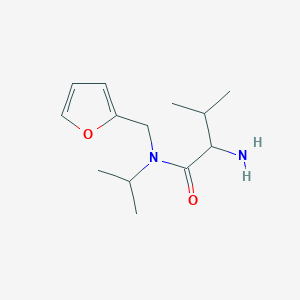
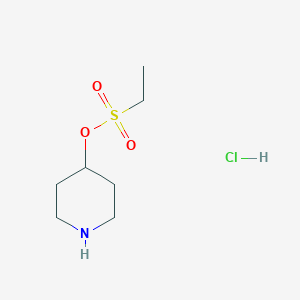

![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
